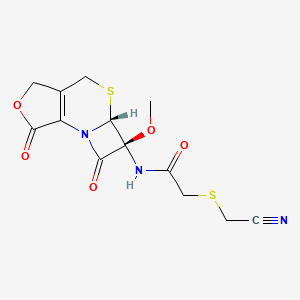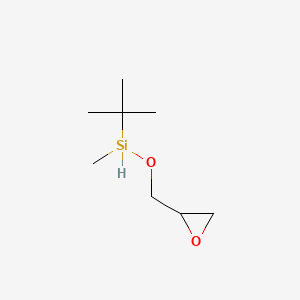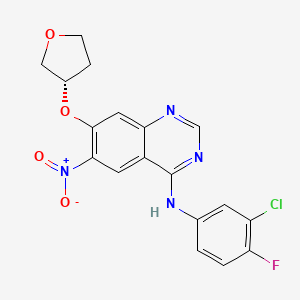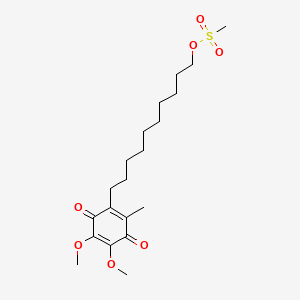
Cefmetazol Lactona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefmetazole lactone is a derivative of cefmetazole, a second-generation cephamycin antibiotic. Cefmetazole is known for its broad-spectrum activity against both gram-positive and gram-negative microorganisms. It is particularly effective against bacteria that produce extended-spectrum beta-lactamases, which are enzymes that confer resistance to many beta-lactam antibiotics .
Aplicaciones Científicas De Investigación
Cefmetazole lactone has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: It is studied for its interactions with bacterial enzymes and its potential as an antibacterial agent.
Medicine: It is investigated for its efficacy in treating infections caused by resistant bacteria.
Industry: It is used in the development of new antibiotics and in quality control processes for pharmaceutical manufacturing
Mecanismo De Acción
Target of Action
Cefmetazole Lactone, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .
Mode of Action
The bactericidal activity of Cefmetazole Lactone results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, Cefmetazole Lactone disrupts the process of cell wall synthesis, leading to the death of the bacteria .
Biochemical Pathways
Cefmetazole Lactone affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting this pathway, it prevents the formation of a key component of the bacterial cell structure, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Cefmetazole Lactone allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . The drug’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and effectiveness in treating infections .
Result of Action
The primary result of Cefmetazole Lactone’s action is the death of the bacteria. By inhibiting cell wall synthesis, the drug causes the bacterial cells to become unstable and eventually die . This leads to the clearance of the bacterial infection.
Action Environment
The action of Cefmetazole Lactone can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. Additionally, the drug’s effectiveness can be influenced by the patient’s health status, including kidney function, which can affect drug clearance . It’s also worth noting that overuse of antibiotics like Cefmetazole Lactone can lead to the emergence of multidrug-resistant bacteria .
Análisis Bioquímico
Biochemical Properties
Cefmetazole Lactone plays a significant role in biochemical reactions. It inhibits bacterial cell wall synthesis in a way similar to the penicillins . The bactericidal activity of Cefmetazole Lactone results from its affinity for penicillin-binding proteins (PBPs), which are essential for cell wall synthesis .
Cellular Effects
Cefmetazole Lactone exerts various effects on cells and cellular processes. It is more active than first-generation cephalosporins against indole-positive Proteus, Serratia, anaerobic gram-negative bacilli (including B. fragilis), and some E. coli, Klebsiella, and P. mirabilis . It is less active than cefoxitin or cefotetan against most gram-negative bacilli .
Molecular Mechanism
The molecular mechanism of action of Cefmetazole Lactone involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . This binding interaction disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .
Dosage Effects in Animal Models
In animal models, the effects of Cefmetazole Lactone can vary with different dosages . A study on dogs suggested that Cefmetazole Lactone possesses time-dependent bactericidal activities against ESBL-EC and is required to achieve “f T>MIC” ≥69.6% for the treatment of ESBL-EC infections .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the periplasmic space where it can interact with penicillin-binding proteins to inhibit cell wall synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cefmetazole lactone involves the degradation of cefmetazole sodium. The process typically includes heating cefmetazole sodium to induce degradation, followed by separation and purification steps to obtain high-purity cefmetazole lactone .
Industrial Production Methods: In an industrial setting, the production of cefmetazole lactone involves large-scale synthesis and purification processes. The mixture obtained from the degradation of cefmetazole sodium is subjected to various separation techniques to isolate cefmetazole lactone with a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions: Cefmetazole lactone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Comparación Con Compuestos Similares
Cefotetan: Another second-generation cephamycin with similar antibacterial activity.
Cefoxitin: A cephamycin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against gram-negative bacteria.
Uniqueness: Cefmetazole lactone is unique in its high efficacy against extended-spectrum beta-lactamase-producing bacteria, making it a valuable option for treating infections caused by these resistant organisms .
Propiedades
IUPAC Name |
2-(cyanomethylsulfanyl)-N-[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-20-13(15-8(17)6-22-3-2-14)11(19)16-9-7(4-21-10(9)18)5-23-12(13)16/h12H,3-6H2,1H3,(H,15,17)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWIXGITSXCYTK-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C3=C(COC3=O)CS2)NC(=O)CSCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)


![1h-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one,5,5a,10,10a-tetrahydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)-](/img/structure/B570697.png)
![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)


